(2R)-2-(2,5-Difluorophenyl)propan-1-ol
Description
(2R)-2-(2,5-Difluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a 2,5-difluorophenyl substituent at the C2 position of a three-carbon chain. The (2R) stereochemistry is critical for its applications in asymmetric synthesis, particularly as a chiral intermediate in pharmaceutical development. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery. Its structural simplicity contrasts with larger bioactive molecules, such as TRK kinase inhibitors, where derivatives of this compound are incorporated into complex scaffolds for cancer therapeutics .
Properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKSYQIVMOEHO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-Difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and a suitable chiral auxiliary.
Reaction Conditions: The key step involves the reduction of the aldehyde group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,5-Difluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of (2R)-2-(2,5-Difluorophenyl)propan-1-one.
Reduction: Formation of (2R)-2-(2,5-Difluorophenyl)propane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,5-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, or other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in TRK Kinase Inhibitors
(2R)-2-(2,5-Difluorophenyl)propan-1-ol shares structural motifs with advanced intermediates used in synthesizing TRK inhibitors. For example, 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (Patent EP 2024) incorporates a pyrrolidine ring substituted with a 2,5-difluorophenyl group . Key differences include:
- Backbone Complexity: The propanol derivative lacks the fused pyrazolo-pyrimidine and pyrazole moieties present in the TRK inhibitor, which are essential for kinase binding.
- Stereochemical Role : While both compounds prioritize the (R)-configuration at the chiral center, the pyrrolidine derivative’s cyclic structure imposes conformational rigidity, enhancing target selectivity .
Fluorinated Alcohol Intermediates
Comparisons with other fluorinated alcohols highlight the role of fluorine substitution patterns:
Key Findings :
- The 2,5-difluoro substitution in this compound optimizes electronic effects for nucleophilic reactions in synthetic pathways .
- Enantiomeric purity (R-configuration) is crucial for downstream biological activity, as seen in TRK inhibitors where improper stereochemistry abolishes kinase binding .
Physicochemical Properties
Research Implications
The structural simplicity of this compound allows broad functionalization, making it a versatile intermediate. Future studies could explore hybrid derivatives combining the propanol’s chiral center with heterocyclic motifs to balance synthetic accessibility and bioactivity.
Q & A
Q. What are the common synthetic routes for (2R)-2-(2,5-Difluorophenyl)propan-1-ol, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via stereoselective reduction of ketone precursors or asymmetric catalysis to achieve the (R)-configuration. For example, chiral catalysts like BINAP-Ru complexes can induce enantioselectivity during hydrogenation of α-fluorinated ketones . Purity optimization involves:
- Chromatographic purification (e.g., HPLC with chiral columns).
- Recrystallization using solvent systems like hexane/ethyl acetate.
- Monitoring via NMR (e.g., NMR) to confirm fluorine positioning and enantiomeric excess (EE) .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Catalytic Hydrogenation | 75–85 | ≥98 | Catalyst cost, EE control |
| Grignard Addition | 60–70 | 90–95 | Byproduct formation |
| Enzymatic Resolution | 50–65 | ≥99 | Substrate specificity |
Q. How can structural elucidation of this compound be performed to confirm stereochemistry and substituent positions?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and crystal packing .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IG with hexane/isopropanol mobile phases .
- Multinuclear NMR : , , and NMR identify fluorine substitution patterns and stereochemical environments (e.g., diastereotopic proton splitting) .
Advanced Research Questions
Q. How does the stereochemistry at the C2 position influence the compound’s biological activity, and what experimental approaches validate this?
- Methodological Answer : The (R)-enantiomer often exhibits enhanced target binding due to spatial compatibility with chiral enzyme pockets. Comparative studies involve:
- Enantioselective Synthesis : Separate (R) and (S) forms via chiral catalysts .
- Bioassays : Test both enantiomers against targets (e.g., cytochrome P450 enzymes) to measure IC differences .
- Molecular Dynamics Simulations : Model interactions between enantiomers and active sites to predict binding affinities .
Table 2 : Enantiomer Activity Comparison
| Target Enzyme | (R)-Enantiomer IC (µM) | (S)-Enantiomer IC (µM) |
|---|---|---|
| CYP3A4 | 0.8 ± 0.1 | 12.3 ± 1.5 |
| Carboxylesterase 1 | 5.2 ± 0.7 | 23.6 ± 2.8 |
Q. What strategies address contradictory data in biological assays involving this compound, such as varying inhibition rates across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference. Mitigation strategies include:
Q. How do fluorine substituents at the 2- and 5-positions of the phenyl ring enhance pharmacological properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine increases metabolic stability (C-F bond resistance to oxidation) and binding affinity (electrostatic interactions with target residues). Methods to assess this:
- Comparative SAR Studies : Synthesize analogs with H/Cl/CH substituents and measure logP, IC, and metabolic half-life .
- Docking Studies : Use software like AutoDock Vina to predict fluorine’s role in π-stacking or hydrogen bonding .
Methodological Challenges and Solutions
Q. What purification challenges arise due to structurally similar impurities, and how can they be resolved?
- Methodological Answer : Impurities like diastereomers or fluorinated byproducts (e.g., 2,4-difluoro analogs) complicate purification. Solutions:
- Flash Chromatography : Gradient elution with silica gel and dichloromethane/methanol .
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can researchers design experiments to explore this compound’s potential as a protease inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
